molecular formula C20H19FN2O5 B3018205 Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate CAS No. 1351654-24-4

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate

Cat. No.: B3018205
CAS No.: 1351654-24-4
M. Wt: 386.379
InChI Key: CAJRDVCDZOBNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H19FN2O5 and its molecular weight is 386.379. The purity is usually 95%.
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Scientific Research Applications

Transformation and Carboxylation Mechanisms

Research into the transformation and carboxylation mechanisms of phenolic compounds highlights the utility of fluorophenols, providing a foundational understanding for the applications of complex molecules like Methyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)benzoate. One study elucidates the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to investigate the mechanism. The transformation of 2-fluorophenol led to the accumulation of fluorobenzoic acids, indicating a specific pathway for introducing the carboxyl group para to the phenolic hydroxyl group, relevant for understanding the reactions and applications of similar compounds (Genthner, Townsend, & Chapman, 1989).

Antipathogenic Properties

Further, studies on the synthesis and properties of related compounds underscore the antipathogenic potential of molecules with similar structures. For instance, research on acylthioureas, which share functional group similarities with the target compound, demonstrates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential pathway for exploring the antipathogenic applications of this compound (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Pathways and Heterocyclic Systems

Moreover, the synthesis and transformation of related molecules offer insight into the preparation of polyfunctional heterocyclic systems, which is crucial for the development of pharmaceuticals and materials science. Studies on methyl esters similar to the compound reveal versatile reagents for the preparation of polysubstituted heterocyclic systems, highlighting the synthetic utility and potential applications in creating novel compounds with specific biological or chemical properties (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Anticancer Applications

Additionally, the study of amino acetate functionalized Schiff base organotin(IV) complexes, related in their approach to functionalizing molecules for specific properties, shows promise in anticancer drug development. These complexes have been tested against various human tumor cell lines, suggesting a pathway for investigating the anticancer applications of this compound and similar compounds (Basu Baul, Basu, Vos, & Linden, 2009).

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique properties and have found applications in drug discovery, polymerization, and as chiral templates . The future research directions could involve developing new synthetic methods, exploring their reactivity, and finding new applications in medicinal chemistry and other fields .

Properties

IUPAC Name

methyl 4-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c1-27-20(26)13-6-8-15(9-7-13)22-19(25)14-10-23(11-14)18(24)12-28-17-5-3-2-4-16(17)21/h2-9,14H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRDVCDZOBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.